9-Phenyl-9H-carbazol-3-OL
Overview
Description
9-Phenyl-9H-carbazol-3-OL is a derivative of carbazole . It is used in the synthesis of alkyl-functionalized organic dyes .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular formula of this compound is C18H13N . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical and Chemical Properties Analysis
The molecular weight of this compound is 243.3025 . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.Scientific Research Applications
OLED Applications
9-Phenyl-9H-carbazol-3-OL and its derivatives have been extensively researched for their applications in organic light-emitting diodes (OLEDs). Studies have shown that these compounds can be effectively used as host materials in phosphorescent OLEDs due to their suitable triplet energy levels and bipolar characteristics. This allows for efficient energy transfer to the phosphorescent guest, enhancing the overall performance of the OLEDs. For example, compounds like 9-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile have demonstrated remarkable efficiencies in blue phosphorescent OLEDs (Deng, Li, Wang, & Wu, 2013). Similarly, other derivatives have shown potential in green and red phosphorescent OLEDs (Li, Li, Wang, Gao, & Zhang, 2015), (Feng, Gao, Qu, Yang, Li, & Wang, 2019).
Photophysical Properties
The photophysical properties of this compound derivatives have been studied in various contexts. For instance, the solvent-dependent luminescence study of 9-phenyl carbazole (a related compound) revealed its potential for applications in luminescent materials due to its unique emission characteristics (Sarkar & Chakravorti, 1998). Additionally, the photophysical properties of derivatives like 3,6-diphenyl-9-hexyl-9H-carbazole have been evaluated, showing significant potential for use in optoelectronic applications (Kremser, Hofmann, Sax, Kappaun, List, Zojer, & Slugovc, 2008).
Bacterial Biotransformation
Research has also explored the biotransformation of 9H-carbazole derivatives by bacteria, which is relevant for producing hydroxylated metabolites with potential pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009). This demonstrates the versatility of these compounds in various scientific domains.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
9-phenylcarbazol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSWICDTXVNLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)O)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735627 | |
Record name | 9-Phenyl-9H-carbazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115552-06-2 | |
Record name | 9-Phenyl-9H-carbazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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